molecular formula C12H14N2O3S B4938755 Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate

Cat. No.: B4938755
M. Wt: 266.32 g/mol
InChI Key: QSBRZZKSWYSVKM-UHFFFAOYSA-N
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Description

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate: is a chemical compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with methyl and oxo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine: In the field of medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or alteration of gene expression.

Comparison with Similar Compounds

  • Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
  • Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoate
  • Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)pentanoate

Comparison: Compared to these similar compounds, Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate is unique due to its specific propanoate ester group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the propanoate group may confer different solubility properties or binding affinities compared to the acetate or butanoate analogs.

Properties

IUPAC Name

methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-6-8(3)18-10-9(6)11(15)14(5-13-10)7(2)12(16)17-4/h5,7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBRZZKSWYSVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C(C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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